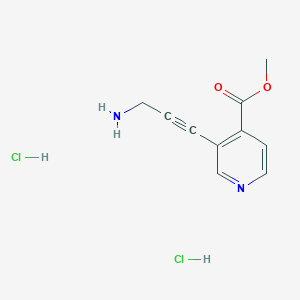

Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride

Description

Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate dihydrochloride is a pyridine derivative featuring a methyl carboxylate group at the 4-position, a propargylamine (3-aminoprop-1-ynyl) substituent at the 3-position, and two hydrochloride counterions. The compound’s structure combines a pyridine core with a propargylamine side chain, which introduces unique electronic and steric properties due to the triple bond and primary amine. The dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.2ClH/c1-14-10(13)9-4-6-12-7-8(9)3-2-5-11;;/h4,6-7H,5,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTNXAKQDQNCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C#CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with pyridine-4-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl pyridine-4-carboxylate.

Alkyne Addition: The ester is then subjected to a Sonogashira coupling reaction with propargylamine in the presence of a palladium catalyst and a copper co-catalyst to introduce the aminopropynyl group at the 3-position.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification of pyridine-4-carboxylic acid with methanol.

Catalytic Coupling: Use of industrial-grade palladium and copper catalysts for the Sonogashira coupling reaction.

Purification: The final product is purified through crystallization or recrystallization techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropynyl group.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Oxidation of the aminopropynyl group can lead to the formation of nitriles or carboxylic acids.

Reduction: Reduction of the ester group results in the corresponding alcohol.

Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate exhibit significant anticancer properties. For instance, studies involving pyridine derivatives have shown that specific substituents can enhance cytotoxic activity against various cancer cell lines, such as MCF7 (breast cancer), NCIH460 (lung cancer), and SF268 (brain cancer) . The structure-activity relationship (SAR) studies highlight the importance of functional groups in modulating biological activity.

1.2 Hair Growth Stimulation

Recent patents have proposed the use of compounds related to methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate in formulations aimed at stimulating hair follicle growth and preventing hair loss. These compounds demonstrate low toxicity and good safety profiles, making them suitable for therapeutic applications in dermatology .

Organic Synthesis

2.1 Intermediate in Chemical Synthesis

Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives that can be tailored for specific applications . This versatility is crucial in developing new pharmaceuticals and agrochemicals.

Table 1: Biological Activities of Pyridine Derivatives

| Compound Name | Activity Type | Target Cell Lines | Reference |

|---|---|---|---|

| Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate | Anticancer | MCF7, NCIH460, SF268 | |

| Other Pyridine Derivatives | Hair Growth Stimulation | Hair Follicles |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | Methyl 3-(3-bromopropyl)pyridine-4-carboxylate | Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate |

| Coupling Reaction | Pyridine derivative + amine | Various substituted pyridines |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by the National Cancer Institute, various pyridine derivatives were screened for their cytotoxicity against multiple cancer cell lines. The results demonstrated that specific modifications to the pyridine ring significantly enhanced anticancer activity, indicating the potential for further development of methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate as a therapeutic agent .

Case Study 2: Hair Loss Treatment

A patent filed for a new formulation containing methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate highlighted its effectiveness in promoting hair growth in clinical trials. Patients using this formulation showed significant improvements in hair density and follicle health compared to control groups .

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The aminopropynyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The target compound is compared to structurally related pyridine derivatives (Table 1), focusing on substituents, molecular weight, and physicochemical properties.

Table 1: Key Properties of Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate Dihydrochloride and Analogues

*Estimated based on structural analogy.

Key Observations

Substituent Effects: The propargylamine group in the target compound introduces a rigid, electron-deficient triple bond, which may enhance reactivity in cross-coupling reactions compared to saturated analogs like methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride . Chloro and phenyl substituents in compounds increase molecular weight (466–545 g/mol) and melting points (268–287°C), suggesting higher crystallinity and thermal stability compared to the target compound .

Salt Form :

- The dihydrochloride salt in the target compound improves aqueous solubility, a feature shared with Famotidine dihydrochloride (a clinically used H₂ antagonist) .

Functional Group Diversity :

- The acrylate group in (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate enables polymerization or conjugation, whereas the target compound’s propargylamine group is more suited for click chemistry .

Biological Activity

Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate

- Molecular Formula : C10H12Cl2N2O2

- Molecular Weight : 251.12 g/mol

- CAS Number : 296277-57-1

The compound features a pyridine ring substituted with an aminopropynyl group and a carboxylate moiety, which contribute to its biological properties.

Research indicates that methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate; dihydrochloride exhibits various biological activities through multiple mechanisms:

-

Anticancer Activity :

- The compound has shown potential in inhibiting the proliferation of cancer cell lines. Studies have demonstrated that it induces apoptosis in HepG2 cells, a liver cancer cell line, by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential (MMP) .

- A dose-dependent increase in apoptotic rates was observed, with significant changes in the expression of key proteins involved in the mitochondrial apoptosis pathway, such as AKT and mTOR .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

-

In Vitro Studies :

- In a study examining its effects on HepG2 cells, concentrations of 0, 2, 4, and 8 μmol/L were tested. The results indicated that the total percentage of apoptotic cells increased significantly with higher concentrations of the compound .

- Flow cytometry analysis revealed that ROS levels increased significantly after treatment with the compound, indicating oxidative stress as a mechanism for apoptosis induction .

- Comparative Analysis :

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.